2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic Acid
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Overview
Description
2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O5 It is a derivative of phenylalanine, where the phenyl group is substituted with a nitro group at the ortho position and a hydroxyl group at the beta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid typically involves the nitration of phenylalanine derivatives. One common method is the nitration of 3-hydroxyphenylalanine using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the ortho position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Various alkylating or acylating agents
Major Products
Oxidation: Formation of 2-amino-3-oxo-3-(2-nitrophenyl)propanoic acid
Reduction: Formation of 2-amino-3-hydroxy-3-(2-aminophenyl)propanoic acid
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amino and hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid
- 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid
- 2-amino-3-hydroxy-3-(2-chlorophenyl)propanoic acid
Uniqueness
2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid is unique due to the specific positioning of the nitro group at the ortho position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
52773-86-1 |
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Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-3-1-2-4-6(5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14)/t7-,8?/m0/s1 |
InChI Key |
HICBGALJKFSUJH-JAMMHHFISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C([C@@H](C(=O)O)N)O)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)N)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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